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Compound of Interest

Compound Name: ATTO 647

Cat. No.: B15554283 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the ATTO 647 fluorophore, a

versatile and robust dye widely used in biological research and drug development. This

document details its core characteristics, provides structured data for easy reference, and

outlines detailed experimental protocols for its application in various advanced imaging and

detection techniques.

Core Characteristics of ATTO 647 and ATTO 647N
ATTO 647 and its structurally similar counterpart, ATTO 647N, are fluorescent labels that

belong to a new generation of dyes for the red spectral region.[1][2] They are characterized by

their strong absorption, high fluorescence quantum yield, and exceptional photostability,

making them suitable for a wide range of applications, including single-molecule detection.[3]

ATTO 647 is a zwitterionic dye with a net electrical charge of zero, while ATTO 647N is a

cationic dye carrying a net positive charge of +1 after conjugation.[1][2][3] Both dyes exhibit

fluorescence that is largely independent of pH in the range of 2 to 11.[3] Their high thermal and

photostability, coupled with resistance to ozone degradation, make them particularly well-suited

for demanding applications such as super-resolution microscopy and microarray-based

analyses.[2][4][5]

The rigid molecular structure of ATTO dyes prevents the formation of different isomers in

solution, leading to consistent optical properties that are nearly independent of the solvent and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15554283?utm_src=pdf-interest
https://www.benchchem.com/product/b15554283?utm_src=pdf-body
https://www.benchchem.com/product/b15554283?utm_src=pdf-body
https://www.benchchem.com/product/b15554283?utm_src=pdf-body
https://www.benchchem.com/product/b15554283?utm_src=pdf-body
https://www.benchchem.com/product/b15554283?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/420/544/07376dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/210/596/18373dat.pdf
https://aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com/aladdin/hhw/private/mail_compose_message/664947/en_A664947_Azid-Alkin.pdf
https://www.benchchem.com/product/b15554283?utm_src=pdf-body
https://www.benchchem.com/product/b15554283?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/420/544/07376dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/210/596/18373dat.pdf
https://aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com/aladdin/hhw/private/mail_compose_message/664947/en_A664947_Azid-Alkin.pdf
https://aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com/aladdin/hhw/private/mail_compose_message/664947/en_A664947_Azid-Alkin.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/210/596/18373dat.pdf
https://www.jenabioscience.com/images/PDF/FP-202-647N.0003.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4923803/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


temperature.[5] This rigidity contributes to their high fluorescence quantum yield and

photostability.

Quantitative Data Summary
The spectral and photophysical properties of ATTO 647 and ATTO 647N are summarized in

the tables below for easy comparison.

Table 1: Spectral Properties

Property ATTO 647 ATTO 647N Source(s)

Excitation Maximum

(λex)
645-647 nm 644 nm [1][6][7][8][9]

Emission Maximum

(λem)
666-669 nm 669 nm [6][7][8][10]

Molar Extinction

Coefficient (ε)
1.2 x 10⁵ cm⁻¹M⁻¹ 1.5 x 10⁵ cm⁻¹M⁻¹ [1][8][9]

Recommended Laser

Line

633 nm (HeNe), 647

nm (Krypton-Ion), 650

nm (Diode)

647 nm (Krypton-Ion),

650 nm (Diode)
[3][9][11]

Common Emission

Filter
660/20 nm 660/20 nm [7][10]

Table 2: Photophysical Properties
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Property ATTO 647 ATTO 647N Source(s)

Fluorescence

Quantum Yield (Φ)
0.20 (20%) 0.65 (65%) [7][8][10]

Fluorescence Lifetime

(τ)
2.4 ns 3.5 ns [1][8][9]

Molecular Weight

(NHS-ester)
811 g/mol 843 g/mol [6][8]

Molecular Weight

(Maleimide)
829 g/mol 868 g/mol [6][8]

Experimental Workflows and Protocols
This section provides diagrams and detailed methodologies for common experimental

procedures involving ATTO 647-based reagents.

Protein Labeling with ATTO 647 NHS-ester
The following diagram illustrates the workflow for labeling proteins with ATTO 647 N-

hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on the protein.

Protein Labeling with ATTO 647 NHS-ester

Preparation

Labeling Reaction Purification Analysis

Prepare Protein Solution
(1-5 mg in pH 8.3 buffer)

Mix Protein and Dye Solutions
(Incubate for 1 hour at RT)

Prepare ATTO 647 NHS-ester
(1 mg in 50-200 µL DMSO/DMF)

Purify Conjugate
(Gel Filtration, e.g., Sephadex G-25)

Characterize Conjugate
(Determine Degree of Labeling)

Click to download full resolution via product page

Caption: Workflow for covalent labeling of proteins with ATTO 647 NHS-ester.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-atto-647n-nhs-ester-version-3b2b9cf196.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/313/464/41784dat.pdf
https://cdn.gentaur.com/products/271/7364567/datasheet/2857-aat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/420/544/07376dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/313/464/41784dat.pdf
https://neurosciences.ucsd.edu/research/microscopy-core/_files/STED-reSolution-Sample-preparation-guide.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/313/464/41784dat.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/313/464/41784dat.pdf
https://www.benchchem.com/product/b15554283?utm_src=pdf-body
https://www.benchchem.com/product/b15554283?utm_src=pdf-body
https://www.benchchem.com/product/b15554283?utm_src=pdf-body
https://www.benchchem.com/product/b15554283?utm_src=pdf-body-img
https://www.benchchem.com/product/b15554283?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Protocol: Protein Labeling with ATTO 647 NHS-ester

This protocol is adapted from procedures provided by ATTO-TEC and other suppliers.[1][6][7]

Prepare Protein Solution: Dissolve 1-5 mg of the protein in 1 mL of a suitable buffer with a

pH of 8.3. A common choice is 0.1 M sodium bicarbonate buffer.[1][2] The protein solution

must be free of amine-containing substances like Tris or glycine. If necessary, dialyze the

protein against a suitable buffer such as PBS (pH 7.4) and then adjust the pH.[6]

Prepare Dye Solution: Immediately before use, dissolve 1 mg of ATTO 647 NHS-ester in 50-

200 µL of anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

[6]

Labeling Reaction: While gently stirring, add the dissolved ATTO 647 NHS-ester to the

protein solution. The molar ratio of dye to protein can be varied to achieve the desired

degree of labeling; a 10:1 molar ratio is a common starting point for antibodies.[7] Incubate

the reaction for 1 hour at room temperature with continuous stirring or rotation.[2][7]

Purification: Separate the labeled protein from the unreacted dye using a gel filtration

column, such as Sephadex G-25.[1][6] Elute with a buffer like PBS (pH 7.4). The first colored

band to elute is the labeled protein.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the conjugate at 280 nm (for the protein) and at the absorption maximum of ATTO 647 (~645

nm). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients

of the protein and the dye.

Indirect Immunofluorescence Staining
The following diagram outlines the key steps in a typical indirect immunofluorescence protocol

using an ATTO 647-conjugated secondary antibody.
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Indirect Immunofluorescence Workflow

Sample Preparation

Antibody Incubation

Imaging

Fix Cells/Tissue
(e.g., 4% Paraformaldehyde)

Permeabilize Cells
(e.g., 0.1% Triton X-100 in PBS)

Block Non-specific Binding
(e.g., 5% Normal Serum in PBS)

Incubate with Primary Antibody

Wash (3x with PBS)

Incubate with ATTO 647
Secondary Antibody

Wash (3x with PBS)

Mount Coverslip
(with Antifade Mounting Medium)

Visualize with
Fluorescence Microscope

Click to download full resolution via product page

Caption: Workflow for indirect immunofluorescence using an ATTO 647 secondary antibody.
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Detailed Protocol: Indirect Immunofluorescence

This is a general protocol and may require optimization for specific cell types and targets.

Sample Preparation:

Fixation: Fix cells grown on coverslips with 4% paraformaldehyde in PBS for 10-15

minutes at room temperature.[12]

Permeabilization: For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in

PBS for 5-10 minutes.

Blocking: Block non-specific antibody binding by incubating the samples in a blocking

buffer (e.g., 5% normal serum from the species of the secondary antibody in PBS) for 1

hour at room temperature.[12]

Antibody Incubation:

Primary Antibody: Dilute the primary antibody in a suitable antibody dilution buffer and

incubate with the sample for 1 hour at room temperature or overnight at 4°C.

Washing: Wash the samples three times for 5 minutes each with PBS.[12]

Secondary Antibody: Dilute the ATTO 647-conjugated secondary antibody in the antibody

dilution buffer and incubate for 1-2 hours at room temperature, protected from light.[12]

Washing: Repeat the washing step.

Mounting and Imaging:

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting

medium.

Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with

appropriate filters for ATTO 647 (Excitation: ~640 nm, Emission: ~670 nm).

F-Actin Staining with ATTO 647 Phalloidin
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This workflow illustrates the staining of filamentous actin (F-actin) in fixed and permeabilized

cells using ATTO 647-conjugated phalloidin.

F-Actin Staining with ATTO 647 Phalloidin

Cell Preparation

Staining

Imaging

Fix Cells
(e.g., 4% Formaldehyde in PBS)

Wash (2x with PBS)

Permeabilize Cells
(e.g., 0.1% Triton X-100 in PBS)

Wash (2x with PBS)

Prepare ATTO 647 Phalloidin
Staining Solution

Incubate with Staining Solution
(20-90 min at RT, in the dark)

Wash (2-3x with PBS)

Mount Coverslip

Image with Fluorescence Microscope
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Click to download full resolution via product page

Caption: Workflow for staining F-actin with ATTO 647 phalloidin.

Detailed Protocol: F-Actin Staining

This protocol is a general guideline for staining F-actin in cultured cells.[11][13]

Cell Preparation:

Wash cells twice with pre-warmed PBS.

Fix the cells with 3-4% formaldehyde in PBS for 10-30 minutes at room temperature.

Wash the cells two to three times with PBS.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.

Wash the cells two to three times with PBS.

Staining:

Dilute the ATTO 647 phalloidin conjugate in PBS (a common dilution is 1:100 to 1:1000,

but should be optimized).

Incubate the cells with the phalloidin staining solution for 20-90 minutes at room

temperature in the dark.

Wash the cells two to three times with PBS.

Imaging:

Mount the coverslip with a suitable mounting medium.

Image the cells using a fluorescence microscope with the appropriate filter set for ATTO
647.

Applications in Advanced Methodologies
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The superior photophysical properties of ATTO 647 and ATTO 647N make them ideal for a

range of advanced applications.

Super-Resolution Microscopy (STED)
ATTO 647N is highly suitable for Stimulated Emission Depletion (STED) microscopy, a super-

resolution technique that overcomes the diffraction limit of light microscopy.[3][4] Its high

photostability allows it to withstand the high laser intensities used in STED imaging.[4] For

optimal STED performance with ATTO 647N, a depletion laser with a wavelength of around

775 nm is typically used.[14]

Flow Cytometry
ATTO 647 and its conjugates are frequently used in flow cytometry for the identification and

quantification of cell populations.[3][4] Its bright fluorescence in the far-red spectrum allows for

clear separation from the autofluorescence of cells, which is typically lower at longer

wavelengths.[2] This leads to an improved signal-to-noise ratio and better resolution of dimly

stained populations.

In summary, ATTO 647 and ATTO 647N are high-performance fluorophores that offer

significant advantages in a variety of fluorescence-based assays. Their brightness,

photostability, and well-characterized spectral properties make them a reliable choice for

researchers and scientists in numerous fields of biological and biomedical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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